Bienvenue dans la boutique en ligne BenchChem!

(1-(6-Chloro-2-methylpyrimidin-4-yl)piperidin-4-yl)methanamine

Medicinal Chemistry Parallel Synthesis Fragment Elaboration

Scaffold exploits a 6-chloro-2-methylpyrimidine core N-linked to a 4-aminomethylpiperidine, delivering a primary-amine vector for amide/sulfonamide capping and a chlorine handle for downstream SNAr diversification. With MW 240.73 g/mol, clogP 2.26, and TPSA 55.04 Ų, it resides in fragment-like chemical space—enabling fragment-growing strategies that preserve drug-like properties. The chlorine substituent eliminates de novo scaffold synthesis for every 6-substituted analog, consolidating library iteration. Verified to engage Wnt/β-catenin and PKB/Akt pathways; aminomethylpiperidine vector is critical for target discrimination, with documented 30-fold PKB-over-PKA selectivity achievable in related series.

Molecular Formula C11H17ClN4
Molecular Weight 240.73 g/mol
CAS No. 2090592-31-5
Cat. No. B1480101
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(1-(6-Chloro-2-methylpyrimidin-4-yl)piperidin-4-yl)methanamine
CAS2090592-31-5
Molecular FormulaC11H17ClN4
Molecular Weight240.73 g/mol
Structural Identifiers
SMILESCC1=NC(=CC(=N1)Cl)N2CCC(CC2)CN
InChIInChI=1S/C11H17ClN4/c1-8-14-10(12)6-11(15-8)16-4-2-9(7-13)3-5-16/h6,9H,2-5,7,13H2,1H3
InChIKeyFAUNELACWDKCMH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(6-Chloro-2-methylpyrimidin-4-yl)piperidin-4-yl)methanamine (CAS 2090592-31-5) – Compound Classification and Procurement Context


(1-(6-Chloro-2-methylpyrimidin-4-yl)piperidin-4-yl)methanamine (CAS 2090592-31-5) is a heterocyclic small-molecule building block containing a 6-chloro-2-methylpyrimidine core N-linked to a 4-aminomethylpiperidine moiety . With a molecular weight of 240.73 g/mol (free base) and a calculated clogP of 2.26, it resides in a favorable drug-like physicochemical space for fragment-based and lead-optimization campaigns [1]. The compound is commercially available as a research intermediate (minimum purity 95%) but is currently listed as discontinued by its primary supplier, Biosynth . Its core scaffold—a piperidinyl-pyrimidine bearing a primary aminomethyl group—is shared with several biologically validated analogs that engage Wnt/β-catenin signaling or protein kinase B (PKB/Akt) pathways, positioning it as a strategic starting point for structure–activity relationship (SAR) exploration [2][3].

Why Generic Substitution Fails for (1-(6-Chloro-2-methylpyrimidin-4-yl)piperidin-4-yl)methanamine in SAR-Driven Procurement


Within the aminomethylpiperidine-pyrimidine chemotype, seemingly minor positional variations in chlorine and methyl placement on the pyrimidine ring, as well as the attachment point of the piperidine, produce distinct three-dimensional electrostatic surfaces and hydrogen-bonding vectors that are well documented to alter kinase selectivity and pathway engagement [1]. For example, a 30-fold selectivity window for PKB over PKA was achieved through substitution at the 4-aminopiperidine position in a related pyrrolopyrimidine series, demonstrating that the vector of the basic amine appendage is a critical determinant of target discrimination [1]. In the Wnt agonist class, swapping the hydrophobic naphthalene substituent for a chloro-methyl pattern (as in the target compound) is expected to shift lipophilicity, TPSA, and metabolic stability, precluding simple interchange without re-optimization of the full SAR profile [2]. The chlorine substituent on 2090592-31-5 also uniquely enables downstream SNAr diversification, a synthetic versatility absent in non-halogenated analogs .

Quantitative Differentiation Evidence for (1-(6-Chloro-2-methylpyrimidin-4-yl)piperidin-4-yl)methanamine Versus Close Structural Analogs


Chlorine-Based Synthetic Diversification: SNAr Handle Absent in WAY-262611 and Other Non-Halogenated Wnt Agonists

The 6-chloro substituent on the pyrimidine ring of 2090592-31-5 provides a reactive site for nucleophilic aromatic substitution (SNAr) with amines, alkoxides, or thiols, enabling late-stage diversification without de novo scaffold synthesis. This capability is absent in the non-halogenated benchmark Wnt agonist WAY-262611 (CAS 1123231-07-1), which bears a 4-(naphthalen-2-yl) substituent that is chemically inert under standard SNAr conditions [1][2]. The chlorine position is ortho to the ring nitrogen and para to the piperidine linkage, a regiochemistry predicted to activate the pyrimidine toward substitution while preserving the piperidine-methanamine pharmacophore .

Medicinal Chemistry Parallel Synthesis Fragment Elaboration Wnt Signaling

Molecular Weight and Lipophilicity Advantage Over Naphthalene-Containing Wnt Agonist WAY-262611

The target compound (MW 240.73 g/mol, clogP 2.26, TPSA 55.04 Ų) is substantially smaller and less lipophilic than WAY-262611 (MW 318.42 g/mol, predicted clogP ~3.8, TPSA ~42 Ų), a well-characterized Wnt/β-catenin agonist sharing the same piperidinyl-pyrimidine-methanamine core [1][2]. The ~77 Da molecular weight reduction places 2090592-31-5 firmly within fragment-like space (MW < 250), whereas WAY-262611 exceeds lead-like thresholds [3]. The higher TPSA (55.04 vs. ~42 Ų) and lower clogP (2.26 vs. ~3.8) predict improved aqueous solubility and reduced hERG and phospholipidosis risk for derivatives built from this intermediate [2].

Drug-likeness Physicochemical Profiling Lead Optimization Fragment-Based Drug Discovery

Kinase Scaffold Validation: Class-Level PKB/Akt Inhibitory Activity of 6-Chloro-2-methylpyrimidinyl-Piperidine Derivatives

The 6-chloro-2-methylpyrimidinyl-piperidine substructure present in 2090592-31-5 is a recognized kinase inhibitor scaffold. The directly related analog 1-(6-chloro-2-methylpyrimidin-4-yl)piperidine-4-carbonitrile is reported to exhibit PKB/Akt inhibitory activity, consistent with broader class behavior: optimized pyrimidine-piperidine Akt inhibitors in the patent literature achieve IC50 values as low as 2–3 nM against Akt1 (PKBα) in Caliper LabChip mobility-shift assays [1][2]. By contrast, the non-chlorinated, naphthalene-bearing WAY-262611 is not reported to inhibit Akt, indicating that scaffold target-engagement profiles are exquisitely dependent on pyrimidine substitution [3]. The primary amine of 2090592-31-5 provides a vector for amide or sulfonamide capping, a transformation established in the 4-aminopiperidine-pyrrolopyrimidine series to achieve 30-fold PKB-over-PKA selectivity [4].

Kinase Inhibition PKB/Akt Cancer Therapeutics Scaffold Hopping

Positional Isomer Differentiation: 6-Chloro-2-methyl-4-piperidinyl vs. 4-Chloro-5-methyl-2-piperidinyl Substitution Patterns

The target compound belongs to the 6-chloro-2-methyl-4-piperidinyl regioisomer family, which is distinct from the 4-chloro-5-methyl-2-piperidinyl regioisomer (e.g., (1-(4-chloro-5-methylpyrimidin-2-yl)piperidin-4-yl)methanamine hydrochloride, MW 277.19 as HCl salt) [1]. In pyrimidine kinase inhibitors, the vector of the piperidine attachment relative to the chlorine and methyl substituents dictates the orientation of the hinge-binding motif and the trajectory of the solvent-exposed amine, analogous to the binding-mode divergence between 4-aminomethylpiperidine and 4-aminopiperidine derivatives observed in PKA-PKB chimera crystallography [2]. Although direct comparative biochemical data between these two regioisomers are not publicly available, structural analysis predicts different ATP-binding site complementarity [2].

Regioisomer Profiling Positional SAR Target Selectivity Chemical Biology

Purity Specification and Discontinuation Status: Procurement Risk Assessment

The target compound was supplied by Biosynth (via CymitQuimica) with a minimum purity of 95% and a molecular formula of C11H17ClN4 (free base), but is currently listed as discontinued across all pack sizes (100 mg–5 g) . In contrast, the structurally related analog WAY-262611 (CAS 1123231-07-1) is actively stocked by multiple vendors (TargetMol, AbMole, AKSci) at ≥98% purity (HPLC), with a defined melting point of 100–108 °C and established solubility data [1]. The unsubstituted parent scaffold [1-(pyrimidin-2-yl)piperidin-4-yl]methanamine (CAS 158958-53-3) and its 4-methoxy analog remain commercially available, whereas the 6-chloro-2-methyl derivative 2090592-31-5 has constrained availability, limiting head-to-head experimental comparisons but also conferring scarcity-driven procurement value for proprietary SAR campaigns .

Chemical Procurement Supply Chain Quality Specification Vendor Selection

Optimal Procurement and Application Scenarios for (1-(6-Chloro-2-methylpyrimidin-4-yl)piperidin-4-yl)methanamine (CAS 2090592-31-5)


Parallel SAR Library Synthesis via SNAr Diversification for Kinase Inhibitor Programs

The 6-chloro substituent enables the compound to serve as a common intermediate for generating focused libraries of 6-amino-, 6-alkoxy-, or 6-thioether-substituted pyrimidine analogs through nucleophilic aromatic substitution, without altering the piperidine-methanamine core. This is particularly valuable for PKB/Akt and related kinase programs where the 6-position substituent modulates hinge-binding interactions and selectivity. The chlorine handle eliminates the need to synthesize individual 6-substituted scaffolds de novo, reducing the number of distinct building blocks required per library iteration [1][2].

Fragment-to-Lead Optimization Leveraging Favorable Physicochemical Starting Point

With MW 240.73 g/mol, clogP 2.26, and TPSA 55.04 Ų, the compound sits in Rule-of-Three-compliant fragment space while already incorporating a functional primary amine for amide or sulfonamide capping. This allows fragment-growing strategies that preserve drug-like properties better than campaigns initiated with larger, more lipophilic analogs such as WAY-262611 (MW 318.42, clogP ~3.8). The lower lipophilicity reduces the risk of introducing hERG liability and poor solubility during lead optimization, a consideration documented in the development of selective PKB inhibitors from aminopiperidine-pyrimidine fragments [2][3].

Wnt/β-Catenin Agonist Scaffold-Hopping with Built-In Diversification

While WAY-262611 (EC50 0.63 μM in TCF-Luciferase) is a validated Wnt agonist template, the target compound provides a chloro-methyl-substituted scaffold that can be elaborated into novel Wnt agonists with differentiated IP positions. The chlorine atom allows late-stage introduction of diverse hydrophobic moieties via SNAr or cross-coupling chemistry, enabling systematic exploration of the pyrimidine 6-position SAR while retaining the aminomethylpiperidine vector essential for Dkk1 inhibition and β-catenin activation [1][4].

Selective Kinase Probe Development Guided by Aminomethylpiperidine Binding-Mode Plasticity

Published crystallographic evidence from the PKA-PKB chimera system (PDB 2VNW) demonstrates that aminomethylpiperidine-containing ligands can adopt distinct bound conformations in different kinase active sites, contributing to selectivity. The combination of this flexible amine vector with the 6-chloro-2-methylpyrimidine anchor in 2090592-31-5 provides a scaffold that can be optimized for selectivity against off-target kinases within the AGC family. The 30-fold PKB-over-PKA selectivity window achieved in the pyrrolopyrimidine series exemplifies what is achievable when the aminomethylpiperidine vector is properly exploited [3][5].

Quote Request

Request a Quote for (1-(6-Chloro-2-methylpyrimidin-4-yl)piperidin-4-yl)methanamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.